4-CPPC

Description

Structure

3D Structure

Properties

IUPAC Name |

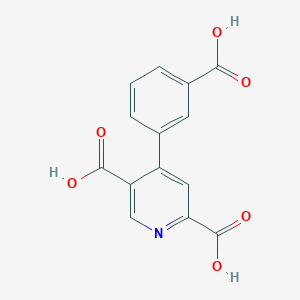

4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHLJGGHJLTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding of 4-CPPC to the MIF-2 Tautomerase Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). This document details the quantitative binding data, experimental protocols, and the impact of this compound on MIF-2 signaling pathways.

Introduction

Macrophage Migration Inhibitory Factor-2 (MIF-2/D-DT) is a cytokine and a structural homolog of MIF-1, sharing 34% sequence identity.[1] Both MIF-1 and MIF-2 are implicated in a range of inflammatory diseases and cancers, often signaling through the CD74 receptor to activate the ERK1/2 MAP kinase pathway.[1][2] The discovery of selective inhibitors for MIF-2 is crucial for dissecting its specific biological roles and for developing targeted therapeutics. This compound was identified through an extensive in silico screening of 1.6 million compounds and has been characterized as the first selective, reversible, and competitive inhibitor of MIF-2.[1][3][4]

Mechanism of Action

This compound binds to the tautomerase active site of MIF-2.[3] Crystallographic analysis of the MIF-2/4-CPPC complex (PDB ID: 6C5F) reveals that the binding occurs via an induced-fit mechanism, which is not observed with MIF-1 inhibitors.[5] This induced fit involves a significant conformational change in the C-terminal region of MIF-2 to accommodate the inhibitor within the N-terminal pocket.[3] This binding event directly interferes with the tautomerase activity of MIF-2 and allosterically inhibits its interaction with the CD74 receptor, thereby blocking downstream signaling.[1]

Quantitative Binding Data

The inhibitory activity of this compound against MIF-1 and MIF-2 has been quantified through enzymatic assays. The following table summarizes the reported IC50 and Ki values, demonstrating the selectivity of this compound for MIF-2.

| Target | IC50 | Ki | Selectivity (fold) for MIF-2 | Reference |

| MIF-2 (D-DT) | 27 µM | 33 µM | 17 | [3][5] |

| MIF-1 | 450 µM | 431 µM | [3][5] |

Detailed Experimental Protocols

This section outlines the key experimental methodologies used to identify and characterize the binding of this compound to MIF-2.

In Silico Screening for MIF-2 Inhibitors

The identification of this compound as a potential MIF-2 inhibitor was the result of a large-scale virtual screening effort.[3]

-

Compound Library: Approximately 1.6 million compounds were prepared for docking calculations.[3]

-

Target Structure: The crystal structure of MIF-2 was used as the target for the docking simulations.

-

Docking and Scoring: The compounds were docked into the tautomerase active site of MIF-2. The docking results were then rescored using the generalized born/surface area (MM-GBSA) continuum solvation protocol to estimate the free energy of binding.[3]

-

Hit Selection: Based on the docking scores and visual inspection, 176 potential inhibitors were selected for in vitro screening.[3]

MIF-2 Tautomerase Activity Assay

The enzymatic activity of MIF-2 and the inhibitory effect of this compound were assessed using a tautomerase assay with 4-hydroxyphenylpyruvic acid (4-HPP) as the substrate.[3][6]

-

Substrate Preparation: 4-HPP is dissolved in 50 mM ammonium acetate (pH 6.0) and incubated overnight at 4°C to favor the formation of the keto substrate.[3][6]

-

Assay Principle: The assay monitors the MIF-2-dependent keto-enol tautomerization of 4-HPP. The enol product forms a complex with borate in the solution, leading to an increase in absorbance at 306 nm.[3][6]

-

Protocol:

-

The assay is performed in a 96-well format.

-

A reaction mixture containing 1.2 mM 4-HPP and 0.420 M boric acid is prepared.[6]

-

Increasing concentrations of this compound are pre-incubated with a final concentration of 80 nM MIF-2.[6]

-

The reaction is initiated by adding the MIF-2/inhibitor mixture to the substrate solution.[6]

-

The increase in absorbance at 306 nm is monitored over time.[3][6]

-

-

Data Analysis: The initial velocities are plotted against the inhibitor concentration to determine the IC50 value.

MIF-2/CD74 Binding Assay

This assay evaluates the ability of this compound to inhibit the interaction between MIF-2 and its receptor, CD74.[3]

-

Assay Format: An in vitro competitive binding assay is used.

-

Protocol:

-

96-well plates are coated with the recombinant ectodomain of CD74 (sCD74).[3]

-

Biotinylated human MIF-2 is pre-incubated with varying concentrations of this compound (from 0.01 to 10 µM) for 30 minutes.[3]

-

The MIF-2/4-CPPC mixture is then added to the sCD74-coated wells and incubated.

-

The amount of bound biotinylated MIF-2 is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

-

Controls: Anti-MIF-2 antibodies are used as a positive control for inhibition, while an irrelevant antibody serves as a negative control.[3]

Inhibition of MIF-2-Induced ERK1/2 Phosphorylation

This cell-based assay assesses the functional consequence of this compound's inhibition of the MIF-2/CD74 interaction.[3]

-

Cell Line: Primary human skin fibroblasts are used, which endogenously express CD74.[3]

-

Protocol:

-

Fibroblasts are cultured in 6-well plates (1 x 10^5 cells/well) in DMEM with 10% FBS.[3]

-

Cells are serum-starved overnight in DMEM with 0.1% FBS to reduce basal ERK1/2 phosphorylation.[3]

-

MIF-2 (50 ng/ml) is pre-incubated with different concentrations of this compound for 30 minutes.[3]

-

The MIF-2/4-CPPC mixture is then added to the cells for 2 hours.[3]

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

-

Data Analysis: The levels of p-ERK1/2 are normalized to total ERK1/2 to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Caption: this compound inhibits MIF-2, preventing CD74 binding and downstream ERK1/2 activation.

Caption: The workflow for the identification and validation of this compound as a selective MIF-2 inhibitor.

Conclusion

This compound represents a significant advancement in the study of the MIF cytokine family. Its selectivity for MIF-2 provides a valuable tool for researchers to delineate the distinct biological functions of MIF-1 and MIF-2. The data and protocols presented in this guide offer a comprehensive resource for scientists in academia and industry who are engaged in inflammation research and the development of novel therapeutics targeting the MIF signaling pathway. Further optimization of this compound could lead to the development of potent and clinically relevant MIF-2 inhibitors.

References

- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A structurally preserved allosteric site in the MIF superfamily affects enzymatic activity and CD74 activation in D-dopachrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-CPPC: A Selective MIF-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, commonly known as 4-CPPC, has emerged as a significant small-molecule inhibitor with notable selectivity for Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, its impact on cellular signaling pathways, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in the therapeutic potential of targeting the MIF-2 pathway.

Introduction

Macrophage Migration Inhibitory Factor-2 (MIF-2) is a cytokine that plays a crucial role in inflammatory responses and tumorigenesis.[1] Like its homolog, MIF-1, MIF-2 exerts its biological functions through interaction with the cell surface receptor CD74.[1] The engagement of MIF-2 with CD74 initiates a cascade of intracellular signaling events, prominently featuring the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) pathway.[1] Given the involvement of the MIF-2/CD74 axis in various pathological conditions, the development of selective inhibitors is of significant therapeutic interest. This compound has been identified as a first-in-class selective inhibitor of MIF-2, offering a valuable tool for investigating the specific roles of MIF-2 and a potential lead compound for drug development.[1]

Mechanism of Action

This compound functions as a reversible and competitive inhibitor of MIF-2.[2] Its selectivity for MIF-2 over MIF-1 is a key characteristic, allowing for the specific targeting of MIF-2-mediated pathways. The inhibitory activity of this compound is attributed to its binding to the tautomerase active site of MIF-2.[1][3] This interaction is believed to induce a conformational change in MIF-2, which in turn hinders its ability to bind to its cognate receptor, CD74.[1] By disrupting the MIF-2/CD74 interaction, this compound effectively blocks the initiation of downstream signaling cascades.[1][3]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency and selectivity.

| Parameter | MIF-1 | MIF-2 | Selectivity (MIF-1/MIF-2) | Reference |

| IC50 (Tautomerase Activity) | 450 µM | 27 µM | 17-fold | [1] |

| Ki (Inhibition Constant) | 431 µM | 33 µM | 13-fold | [2] |

Table 1: Inhibitory Potency of this compound against MIF-1 and MIF-2 Tautomerase Activity. This table clearly demonstrates the significantly higher potency of this compound for MIF-2 compared to MIF-1.

| Assay | Condition | Result | Reference |

| MIF-2/CD74 Binding | 10 µM this compound | 30% inhibition | [1] |

| MIF-1/CD74 Binding | Not specified | No significant inhibition | [1] |

| MIF-2 induced ERK1/2 Phosphorylation | Not specified | Selective inhibition | [1] |

| MIF-1 induced ERK1/2 Phosphorylation | Not specified | No inhibition | [1] |

Table 2: Functional Effects of this compound on MIF-2 Signaling. This table highlights the functional consequences of this compound's selective binding to MIF-2, leading to the specific disruption of the MIF-2/CD74 signaling axis.

Signaling Pathways

The primary signaling pathway affected by this compound is the MIF-2/CD74 pathway, which culminates in the activation of ERK1/2. The binding of MIF-2 to the cell surface receptor CD74 is the initial step. This interaction is thought to facilitate the recruitment of CD44 to form a receptor complex. The formation of this complex triggers intracellular signaling cascades, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, influencing cellular processes such as proliferation, survival, and inflammation. This compound, by inhibiting the initial MIF-2/CD74 binding, effectively abrogates this entire downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

MIF-2 Tautomerase Inhibition Assay

This assay is used to determine the enzymatic inhibitory potency of this compound on MIF-2.

Materials:

-

Recombinant human MIF-2 protein

-

This compound stock solution (in DMSO)

-

Assay buffer: 50 mM Potassium Phosphate, pH 6.0

-

Substrate: L-dopachrome methyl ester

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 50 µL of recombinant MIF-2 (final concentration, e.g., 100 nM) to each well, except for the no-enzyme control wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 100 µL of the L-dopachrome methyl ester substrate to all wells.

-

Immediately measure the decrease in absorbance at 475 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro MIF-2/CD74 Binding Assay

This assay evaluates the ability of this compound to disrupt the interaction between MIF-2 and its receptor, CD74.

Materials:

-

Recombinant human MIF-2 protein

-

Recombinant human soluble CD74 (sCD74) ectodomain

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

High-binding 96-well ELISA plate

-

Anti-MIF-2 antibody (for coating)

-

HRP-conjugated anti-CD74 antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coat a high-binding 96-well plate with anti-MIF-2 antibody overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., PBS with 5% BSA) for 1 hour at room temperature.

-

Wash the plate.

-

Add recombinant MIF-2 to the wells and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Prepare serial dilutions of this compound in binding buffer.

-

Add the diluted this compound and a fixed concentration of sCD74 to the wells. Include a control with no inhibitor.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add HRP-conjugated anti-CD74 antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition of binding at each concentration of this compound.

Inhibition of MIF-2-induced ERK1/2 Phosphorylation

This Western blot-based assay assesses the effect of this compound on the downstream signaling of the MIF-2/CD74 pathway.

Materials:

-

Human fibroblasts (or other CD74-expressing cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human MIF-2

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed human fibroblasts in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with recombinant MIF-2 (e.g., 100 ng/mL) for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total-ERK1/2 signal.

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from initial screening to detailed biological evaluation.

Conclusion

This compound represents a significant advancement in the study of MIF-2 biology. Its selectivity and well-characterized mechanism of action make it an invaluable tool for dissecting the specific contributions of MIF-2 to health and disease. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the MIF-2/CD74 signaling pathway. Future in vivo studies will be crucial to validate the efficacy of this compound and its derivatives in relevant disease models, paving the way for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for 4-CPPC in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) is a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[1][2] MIF-2 is a cytokine involved in pro-inflammatory responses and tumorigenesis.[2] this compound exerts its inhibitory effect by binding to the tautomerase active site of MIF-2, which in turn allosterically disrupts the interaction between MIF-2 and its cell surface receptor, CD74.[1] This inhibition of the MIF-2/CD74 signaling axis leads to a reduction in downstream cellular responses, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK)-1/2.[1] Due to its selectivity for MIF-2 over its homolog MIF-1, this compound serves as a valuable tool for investigating the specific roles of MIF-2 in various cellular processes and disease models.[1][3]

These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study its effects on cell signaling, viability, apoptosis, and migration.

Product Information

| Product Name | 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound) |

| Target | Macrophage Migration Inhibitory Factor-2 (MIF-2 / D-dopachrome tautomerase) |

| Mechanism of Action | Allosteric inhibitor of MIF-2/CD74 interaction |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[4] |

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Comments | Reference |

| MIF-2 Enzymatic IC50 | 27 µM | 17-fold selectivity for MIF-2 over MIF-1. | [1][2] |

| MIF-2/CD74 Binding Inhibition | Dose-dependent (0.01 - 10 µM) | At 10 µM, this compound inhibits MIF-2–CD74 interaction by 30%. | [1] |

| Inhibition of MIF-2-induced ERK-1/2 Phosphorylation | Selective for MIF-2 | Demonstrated in CD74-expressing human fibroblasts. | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound. This compound blocks the interaction of MIF-2 with its receptor CD74, which then prevents the recruitment of the co-receptor CD44 and subsequent activation of downstream signaling cascades, including the ERK/MAPK and PI3K/Akt pathways.

Caption: MIF-2/CD74 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.27 mg of this compound (Molecular Weight: 327.24 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Remember to prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

-

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

At the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cells treated with this compound.

Materials:

-

Cells of interest (e.g., CD74-expressing human fibroblasts)

-

6-well tissue culture plates

-

Serum-free cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human MIF-2

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with recombinant human MIF-2 (concentration to be optimized, e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash the cells twice with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysates to microcentrifuge tubes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

To detect total ERK1/2, the membrane can be stripped and re-probed with the anti-total ERK1/2 antibody, following the same procedure from step 12.

Cell Migration (Scratch) Assay

This protocol is used to assess the effect of this compound on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of each well.

-

Gently wash the wells twice with PBS to remove detached cells.

-

Replace the PBS with fresh complete medium containing different concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO).

-

Capture images of the scratches at time 0.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time compared to the initial scratch width.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (DMSO) for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Experimental Workflow Visualization

The following diagram provides a general workflow for conducting cell culture experiments with this compound.

References

- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Determining the Effective Concentration of 4-CPPC, a Selective MIF-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) is a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[1] MIF-2 is a cytokine involved in pro-inflammatory and tumorigenic processes.[1] It exerts its biological functions by binding to the cell surface receptor CD74, which then triggers downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] this compound selectively binds to the tautomerase catalytic site of MIF-2, inducing a conformational change that inhibits its interaction with CD74 and subsequent signal transduction.[1]

These application notes provide detailed protocols for determining the effective concentration of this compound in various in vitro assays, enabling researchers to accurately assess its inhibitory potential on MIF-2 activity.

Data Presentation: Effective Concentrations of this compound

The following table summarizes the reported effective concentrations of this compound in key in vitro assays. These values serve as a starting point for experimental design.

| Assay Type | Target | Model System | Effective Concentration | Observed Effect | Citation(s) |

| Enzymatic Assay | MIF-2 Tautomerase Activity | Recombinant Human MIF-2 | IC₅₀: 27 µM (2.7 x 10⁻⁵ M) | 50% inhibition of MIF-2 tautomerase activity. Exhibits 17-fold selectivity for MIF-2 over MIF-1. | [1] |

| Binding Assay | MIF-2/CD74 Interaction | Recombinant Human MIF-2 and sCD74 | 0.01 - 10 µM | Dose-dependent inhibition of MIF-2 binding to the soluble ectodomain of CD74 (sCD74). At 10 µM, approximately 30% inhibition was observed. | [1] |

| Cell-Based Signaling Assay | MIF-2-induced ERK1/2 Phosphorylation | Primary Human Fibroblasts | ~10 µM | Selective inhibition of MIF-2-induced phosphorylation of ERK1/2. | [1] |

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Mandatory Visualizations

Signaling Pathway of MIF-2 Inhibition by this compound

Caption: MIF-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Characterization of this compound

References

Application Note & Protocol: 4-CPPC Tautomerase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) and D-dopachrome tautomerase (D-DT/MIF-2) are cytokines implicated in a range of inflammatory diseases and cancer. Both proteins possess a unique tautomerase enzymatic activity, the inhibition of which is a key strategy in developing novel therapeutics. 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) has been identified as a selective inhibitor of D-dopachrome tautomerase (MIF-2). This document provides a detailed protocol for assessing the inhibitory activity of this compound and other compounds against tautomerase enzymes using a spectrophotometric assay based on the substrate 4-hydroxyphenylpyruvate (4-HPP).

Principle of the Assay

The tautomerase activity of MIF and MIF-2 catalyzes the keto-enol tautomerization of substrates like 4-hydroxyphenylpyruvate (4-HPP). The enol form of 4-HPP can be stabilized by borate, and its formation can be monitored by the increase in absorbance at approximately 306-320 nm. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of enol formation is reduced, allowing for the quantification of inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The inhibitory activity of this compound against tautomerase enzymes is summarized in the table below. This data highlights the selectivity of this compound for MIF-2 over MIF-1.

| Compound | Target Enzyme | IC50 | Fold Selectivity (MIF-1/MIF-2) |

| This compound | MIF-2 (D-DT) | 27 µM[1] | 17-fold[1] |

| This compound | MIF-1 | 450 µM[1] | - |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the this compound tautomerase inhibition assay.

Materials and Reagents

-

Purified recombinant tautomerase enzyme (e.g., human MIF-2/D-DT)

-

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound)

-

4-Hydroxyphenylpyruvic acid (4-HPP)

-

Boric acid

-

Ammonium acetate

-

Sodium hydroxide (NaOH)

-

Acetic acid

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 306-320 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Assay Buffer (50 mM Ammonium Acetate, pH 6.0-6.2, with Borate):

-

Prepare a solution of 50 mM ammonium acetate.

-

Prepare a separate high-concentration borate solution (e.g., 1 M boric acid).

-

Combine the ammonium acetate with the borate solution to a final desired borate concentration (a high concentration helps stabilize the enol product).

-

Adjust the pH to 6.0-6.2 using acetic acid or NaOH as needed.[1][2]

-

Filter the buffer using a 0.22 µm filter.

-

-

Enzyme Stock Solution:

-

Prepare a concentrated stock solution of the tautomerase enzyme in an appropriate buffer (e.g., PBS or the assay buffer).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

-

Substrate Stock Solution (4-HPP):

-

Inhibitor Stock Solution (this compound):

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Store at -20°C.

-

Assay Procedure

-

Prepare Serial Dilutions of the Inhibitor (this compound):

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.

-

Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO (e.g., <1-2.5%) in the final reaction mixture.[3]

-

-

Set up the Assay Plate:

-

Add the diluted inhibitor solutions to the wells of a 96-well plate.

-

Include control wells:

-

No-Enzyme Control: Assay buffer and substrate only.

-

No-Inhibitor Control (100% Activity): Assay buffer, enzyme, and substrate, with the same final DMSO concentration as the inhibitor wells.

-

-

-

Pre-incubation:

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding the 4-HPP substrate solution to all wells. A final concentration of 0.5 mM 4-HPP is recommended.[3]

-

-

Monitor the Reaction:

Data Analysis

-

Calculate the Initial Reaction Velocity (Rate):

-

For each well, determine the initial linear rate of the reaction by plotting absorbance versus time and calculating the slope (ΔAbs/min).

-

-

Calculate Percent Inhibition:

-

Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no-enzyme) / (Rate_no-inhibitor - Rate_no-enzyme))

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Visualizations

Tautomerase Catalytic Mechanism and Inhibition

Caption: Tautomerase inhibition by this compound.

Experimental Workflow for Tautomerase Inhibition Assay

Caption: Workflow for the this compound tautomerase inhibition assay.

Signaling Pathway Inhibition by this compound

Caption: Inhibition of MIF-2 signaling by this compound.

References

- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Competitive Binding Assay with 4-CPPC and sCD74

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the soluble form of the cluster of differentiation 74 (sCD74) and its ligands, such as macrophage migration inhibitory factor (MIF), is a critical signaling axis implicated in various inflammatory diseases and cancers.[1][2][3][4] The activation of CD74-mediated signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, promotes cell proliferation and survival.[3][5] Consequently, inhibiting the binding of ligands to sCD74 presents a promising therapeutic strategy.

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) has been identified as a selective inhibitor of MIF-2, a member of the MIF cytokine superfamily.[6][7] It has been demonstrated that this compound can inhibit the binding of MIF-2 to sCD74 in a dose-dependent manner, suggesting a competitive mode of action.[6]

These application notes provide a detailed protocol for a competitive binding assay to characterize the inhibitory potential of this compound on the sCD74 interaction. The provided methodologies are intended to guide researchers in setting up and executing these experiments, as well as in analyzing and presenting the resulting data.

Data Presentation

Quantitative data from the competitive binding assay should be summarized for clear interpretation and comparison. The following table provides a template for presenting key findings.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Hill Slope |

| This compound | MIF-2/sCD74 Interaction | ELISA-based | 27[6] | 33 (for MIF-2)[7] | ~1.0 |

| Control Compound | MIF-2/sCD74 Interaction | ELISA-based | - | - | - |

Experimental Protocols

This section details the methodology for a solid-phase ELISA-based competitive binding assay to assess the inhibition of the MIF-2 and sCD74 interaction by this compound.

Materials and Reagents

-

Recombinant human sCD74 (extracellular domain, amino acids 73-232)[8]

-

Recombinant human MIF-2

-

This compound

-

Biotinylated anti-MIF-2 antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well high-binding ELISA plates

-

Phosphate-buffered saline (PBS), pH 7.4

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (PBS with 1% BSA)

-

Assay buffer (PBS with 0.1% BSA and 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow

The following diagram illustrates the workflow for the competitive binding assay.

Caption: Workflow for the ELISA-based competitive binding assay.

Step-by-Step Protocol

-

Plate Coating:

-

Dilute recombinant human sCD74 to a concentration of 1-5 µg/mL in PBS.

-

Add 100 µL of the sCD74 solution to each well of a 96-well high-binding ELISA plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

The following day, discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Competition Reaction:

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting range is from 100 µM down to 0.01 µM.

-

Add 50 µL of the diluted this compound or assay buffer (for control wells) to the appropriate wells.

-

Prepare a solution of recombinant human MIF-2 in assay buffer at a concentration predetermined to give a robust signal (e.g., in the low nM range).

-

Add 50 µL of the MIF-2 solution to each well.

-

Incubate the plate for 1-2 hours at room temperature with gentle agitation.

-

-

Detection of Bound MIF-2:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Dilute the biotinylated anti-MIF-2 antibody in assay buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with 200 µL of wash buffer per well.

-

Dilute the Streptavidin-HRP conjugate in assay buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the plate five times with 200 µL of wash buffer per well.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature in the dark until sufficient color development is observed (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (no MIF-2) from all other readings.

-

The absorbance in the absence of an inhibitor represents 100% binding.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_with_inhibitor / Absorbance_without_inhibitor))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of MIF-2 binding to sCD74.

Signaling Pathway

The binding of MIF to CD74 initiates a signaling cascade that is crucial for various cellular responses. The following diagram illustrates the key components of this pathway and the proposed point of inhibition by this compound.

Caption: CD74 signaling pathway and inhibition by this compound.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers investigating the inhibitory effects of this compound on the sCD74 signaling axis. By employing these methodologies, scientists can effectively characterize the competitive binding properties of this compound and other potential inhibitors, contributing to the development of novel therapeutics for a range of diseases. Careful adherence to the described protocols and data analysis methods will ensure the generation of robust and reproducible results.

References

- 1. CD74 Signaling Links Inflammation to Intestinal Epithelial Cell Regeneration and Promotes Mucosal Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Interplay between soluble CD74 and macrophage-migration inhibitory factor drives tumor growth and influences patient survival in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-CPPC Inhibition of ERK-1/2 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for investigating the inhibitory effect of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) on Extracellular Signal-regulated Kinase 1/2 (ERK-1/2) phosphorylation. This compound is a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), a cytokine that can induce the phosphorylation of ERK-1/2 through its receptor CD74. By inhibiting MIF-2, this compound indirectly blocks this signaling cascade. This document offers a comprehensive guide for researchers working on MIF-2 signaling, ERK pathway modulation, and anti-inflammatory drug discovery.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of various cellular processes, including proliferation, differentiation, and apoptosis. The ERK-1/2 cascade is a well-characterized MAPK pathway that is often dysregulated in diseases such as cancer and inflammatory disorders. Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase, is a cytokine that has been shown to activate the ERK-1/2 pathway upon binding to its cell surface receptor, CD74.[1][2][3] This activation is implicated in pro-inflammatory responses and cell proliferation.

This compound has been identified as a selective inhibitor of MIF-2.[4] Its mechanism of action involves binding to MIF-2 and preventing its interaction with CD74, thereby abrogating downstream signaling events, including the phosphorylation of ERK-1/2.[4] These application notes provide detailed experimental protocols to study and quantify the inhibitory effect of this compound on MIF-2-induced ERK-1/2 phosphorylation in a cell-based assay.

Data Presentation

The following table summarizes the quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Type/System | Reference |

| IC50 for MIF-2 | 27 µM | Enzymatic Assay | [4] |

| Selectivity | ~17-fold selective for MIF-2 over MIF-1 | Enzymatic Assay | [4] |

| Effective Concentration for p-ERK-1/2 Inhibition | 5, 10, and 25 µM | Primary Human Skin Fibroblasts |

Signaling Pathway

The following diagram illustrates the signaling pathway from MIF-2 to ERK-1/2 phosphorylation and the point of inhibition by this compound.

References

- 1. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-CPPC Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) is a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), a cytokine implicated in various inflammatory diseases and cancer.[1] As a crucial research tool and potential therapeutic lead, maintaining the stability and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. This document provides detailed application notes on the recommended storage conditions for this compound and protocols for assessing its stability.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended for both solid and solution forms of the compound.

Solid Form

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8 °C | Refrigerated conditions are recommended for long-term storage to minimize the risk of thermal degradation. |

| Humidity | Store in a desiccator or with a desiccant | Protect from moisture to prevent potential hydrolysis. |

| Light | Store in an amber vial or in the dark | Protect from light to prevent photodegradation, a common pathway for pyridine derivatives. |

| Container | Tightly sealed, inert container (e.g., glass vial) | Prevents contamination and exposure to air and moisture. |

Solution Form

Stock solutions of this compound are susceptible to degradation if not stored properly. The following storage conditions are recommended for solutions of this compound:

| Parameter | Recommended Condition | Duration |

| Temperature | -20 °C | Up to 1 month |

| Temperature | -80 °C | Up to 6 months |

| Solvent | Use a suitable, anhydrous solvent (e.g., DMSO, DMF) | The choice of solvent can impact stability. Ensure the solvent is of high purity and dry. |

| Container | Tightly sealed, light-protecting vials | Use vials with inert caps to prevent solvent evaporation and contamination. |

Experimental Protocol: Stability Assessment of this compound

To ensure the quality of this compound for experimental use, its stability can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol outlines a general procedure for forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Materials

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid or trifluoroacetic acid (for mobile phase modification)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60 °C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Thermal Degradation: Expose the solid this compound to a dry heat of 105 °C for 24 hours. After cooling, weigh an appropriate amount, dissolve it in the solvent, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Photodegradation: Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.

-

Control Sample: Prepare a solution of this compound at the same final concentration (approximately 100 µg/mL) without subjecting it to any stress conditions.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products. The following provides a starting point for method development.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or determined by UV scan of this compound) |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Analysis

Analyze the chromatograms of the stressed samples and the control sample.

-

Specificity: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the peak of the intact this compound.

-

Quantification of Degradation: Calculate the percentage of degradation by comparing the peak area of the intact this compound in the stressed samples to that in the control sample.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains both pyridine and carboxylic acid functional groups, several degradation pathways can be anticipated. Pyridine derivatives are known to be susceptible to photodegradation, oxidation, and hydrolysis.

Caption: Potential degradation pathways for this compound.

Mechanism of Action of this compound

This compound is a selective inhibitor of MIF-2. It binds to the tautomerase active site of MIF-2, preventing its interaction with the CD74 receptor. This inhibition blocks downstream signaling pathways associated with inflammation and cell proliferation.

Caption: Simplified signaling pathway of MIF-2 and its inhibition by this compound.

Conclusion

The stability of this compound is critical for its effective use in research and drug development. By adhering to the recommended storage conditions and employing stability-indicating analytical methods, researchers can ensure the quality and reliability of their studies. The provided protocols offer a framework for the proper handling and stability assessment of this important small molecule inhibitor.

References

Application Notes and Protocols: The Use of 4-CPPC in Inflammation and Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, commonly known as 4-CPPC, has emerged as a valuable tool for investigating the role of Macrophage Migration Inhibitory Factor-2 (MIF-2, also known as D-dopachrome tautomerase or D-DT) in inflammatory and immunological processes. This compound is a selective small-molecule inhibitor of MIF-2, demonstrating a clear preference for MIF-2 over its homolog, MIF-1. This selectivity allows for the specific interrogation of MIF-2's biological functions, which are implicated in a range of inflammatory diseases and cancer.

MIF-2, like MIF-1, is a pro-inflammatory cytokine that exerts its effects through the cell surface receptor CD74. The binding of MIF-2 to CD74 initiates a signaling cascade that includes the activation of the ERK1/2 MAP kinase pathway, leading to cellular responses such as proliferation and inflammation. This compound inhibits the intrinsic tautomerase activity of MIF-2, a function associated with its catalytic site. This inhibition allosterically disrupts the binding of MIF-2 to its receptor CD74, thereby blocking downstream signaling.[1] These application notes provide a summary of the quantitative data related to this compound's activity and detailed protocols for key experiments in inflammation and immunology research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's inhibitory activity.

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Reference |

| Human MIF-2 | IC50 (Tautomerase Activity) | 27 µM | |

| Human MIF-1 | IC50 (Tautomerase Activity) | 450 µM | |

| Human MIF-2 | Ki | 33 µM | [2] |

| Human MIF-1 | Ki | 431 µM | [2] |

Table 2: Selectivity and Binding Inhibition of this compound

| Parameter | Value | Conditions | Reference |

| Selectivity for MIF-2 over MIF-1 | ~17-fold (IC50) | Enzymatic Assay | |

| Selectivity for MIF-2 over MIF-1 | ~13-fold (Ki) | Competitive Binding | [1][2] |

| Inhibition of MIF-2/CD74 Binding | ~30% | at 10 µM this compound | |

| Inhibition of MIF-1/CD74 Binding | No significant inhibition | at concentrations up to 10 µM |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of MIF-2 Inhibition by this compound

Caption: MIF-2 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the inhibitory effects of this compound.

Experimental Protocols

MIF-2 Tautomerase Inhibition Assay

This protocol is adapted from methods described for MIF family proteins.

Objective: To determine the IC50 value of this compound for MIF-2 tautomerase activity.

Materials:

-

Recombinant human MIF-2 protein

-

4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound)

-

L-dopachrome methyl ester (substrate)

-

Sodium periodate

-

Assay Buffer: 50 mM Bis-Tris, pH 6.2

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the Assay Buffer.

-

Prepare the L-dopachrome methyl ester substrate immediately before use by mixing L-dopa methyl ester with sodium periodate.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of Assay Buffer containing recombinant MIF-2 (final concentration typically 100 nM).

-

Add the desired concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 100 µL of the freshly prepared L-dopachrome methyl ester substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm every 10 seconds for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the tautomerization of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Normalize the rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

MIF-2/CD74 Competitive Binding Assay (ELISA)

Objective: To assess the ability of this compound to inhibit the binding of MIF-2 to its receptor, CD74.

Materials:

-

Recombinant human MIF-2 protein

-

Recombinant human soluble CD74 (sCD74) ectodomain

-

This compound

-

Anti-MIF-2 antibody (for detection)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

ELISA plates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Plate reader capable of reading absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Coat the wells of an ELISA plate with 100 µL of sCD74 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Block the wells with 200 µL of Blocking Buffer for 2 hours at room temperature.

-

-

Competitive Binding:

-

Wash the plate three times with Wash Buffer.

-

In separate tubes, pre-incubate a constant concentration of MIF-2 with serial dilutions of this compound for 30 minutes at room temperature.

-

Add 100 µL of the MIF-2/4-CPPC mixtures to the sCD74-coated wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of a primary antibody against MIF-2 to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of MIF-2 binding in the presence of different concentrations of this compound relative to the vehicle control.

-

Plot the percentage of binding against the this compound concentration.

-

Inhibition of MIF-2-induced ERK1/2 Phosphorylation (Western Blot)

Objective: To determine if this compound can block MIF-2-mediated downstream signaling in cells.

Materials:

-

CD74-expressing cells (e.g., human fibroblasts, macrophages)

-

Recombinant human MIF-2

-

This compound

-

Cell culture medium

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment:

-

Culture CD74-expressing cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a predetermined optimal concentration of MIF-2 for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants (e.g., using a BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the p-ERK1/2 antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody as a loading control, following the same detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total-ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample.

-

Compare the levels of ERK1/2 phosphorylation in this compound-treated cells to the MIF-2 stimulated control.

-

Conclusion

This compound is a critical research tool for elucidating the specific contributions of MIF-2 to inflammation and immunity. Its selectivity allows for the differentiation of MIF-1 and MIF-2 functions. The protocols provided herein offer a framework for investigating the biochemical and cellular effects of this compound, and can be adapted for various experimental systems. These studies will further our understanding of the MIF cytokine family and may aid in the development of novel therapeutics for inflammatory and autoimmune diseases.

References

Investigating MIF-2 Function with 4-CPPC in Preclinical Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibatory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT), is a cytokine that plays a significant role in inflammatory responses and tumorigenesis.[1][2] As a homolog of MIF-1, MIF-2 binds to the common receptor CD74, initiating downstream signaling cascades, including the ERK1/2 MAP kinase pathway, which are crucial for cell proliferation and survival.[3][4] The distinct and sometimes overlapping functions of MIF-1 and MIF-2 present a challenge in delineating their specific contributions to disease pathology. The small molecule inhibitor, 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), has emerged as a valuable tool for these investigations due to its selective inhibition of MIF-2.[3][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of MIF-2 in preclinical models.

This compound: A Selective MIF-2 Inhibitor

This compound was identified through in silico screening as a potent and selective inhibitor of MIF-2's tautomerase activity.[3] Its mechanism of action involves binding to the tautomerase active site of MIF-2, which in turn disrupts the interaction between MIF-2 and its receptor, CD74.[3] This selective inhibition of the MIF-2/CD74 axis provides a means to dissect the specific roles of MIF-2 in various pathological processes.

Data Presentation: In Vitro Characterization of this compound

The following tables summarize the key quantitative data for this compound from in vitro studies, highlighting its selectivity for MIF-2 over MIF-1.

Table 1: Inhibitory Activity of this compound against MIF-1 and MIF-2 Tautomerase Activity

| Target | IC50 (µM) | Selectivity (fold) | Reference |

| MIF-2 | 27 | 17-fold vs. MIF-1 | [3] |

| MIF-1 | 450 | - | [3] |

Table 2: Inhibition Constants (Ki) of this compound for MIF-1 and MIF-2

| Target | Ki (µM) | Reference |

| MIF-2 | 33 | [6] |

| MIF-1 | 431 | [6] |

Table 3: Functional Inhibition of MIF-1 and MIF-2 by this compound

| Assay | Target | Concentration of this compound | % Inhibition | Reference |

| MIF-CD74 Binding | MIF-2 | 10 µM | 30% | [3] |

| MIF-CD74 Binding | MIF-1 | 10 µM | No significant inhibition | [3] |

| ERK-1/2 Phosphorylation | MIF-2-induced | Not specified | Selective inhibition | [3] |

| ERK-1/2 Phosphorylation | MIF-1-induced | Not specified | No inhibition | [3] |

Signaling Pathways and Experimental Workflows

Visual representations of the MIF-2 signaling pathway and experimental workflows provide a clear understanding of the biological context and procedural steps.

Caption: MIF-2 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Investigating MIF-2 with this compound.

Experimental Protocols

In Vitro Assays

1. MIF-2 Tautomerase Activity Assay

-

Objective: To determine the IC50 of this compound for MIF-2 tautomerase activity.

-

Principle: This assay measures the enzymatic conversion of a non-physiological substrate, D-dopachrome, by MIF-2.

-

Materials:

-

Recombinant human MIF-2 protein

-

D-dopachrome methyl ester

-

This compound

-

Assay buffer (e.g., 50 mM potassium phosphate, 1 mM EDTA, pH 6.0)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add recombinant MIF-2 to each well (final concentration typically in the nM range).

-

Add the this compound dilutions to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding D-dopachrome methyl ester to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

2. MIF-2/CD74 Binding Assay

-

Objective: To assess the ability of this compound to inhibit the binding of MIF-2 to its receptor, CD74.

-

Principle: An ELISA-based assay is used to quantify the interaction between MIF-2 and the extracellular domain of CD74.

-

Materials:

-

Recombinant human MIF-2 protein

-

Recombinant human soluble CD74 (sCD74)

-

This compound

-

High-binding 96-well microplate

-

Anti-MIF-2 primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

-

Procedure:

-

Coat the 96-well plate with sCD74 overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer.

-

Pre-incubate a constant concentration of MIF-2 with varying concentrations of this compound.

-

Add the MIF-2/4-CPPC mixtures to the sCD74-coated wells and incubate.

-

Wash the plate to remove unbound proteins.

-

Add the anti-MIF-2 primary antibody, followed by incubation.

-

Wash and add the HRP-conjugated secondary antibody, followed by incubation.

-

Wash and add TMB substrate. Stop the reaction with stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition of binding for each this compound concentration.

-

3. ERK-1/2 Phosphorylation Assay

-

Objective: To determine if this compound can inhibit MIF-2-induced downstream signaling.

-

Principle: Western blotting is used to detect the phosphorylation of ERK1/2 in cells stimulated with MIF-2 in the presence or absence of this compound.

-

Materials:

-

CD74-expressing cells (e.g., human fibroblasts)

-

Recombinant human MIF-2

-

This compound

-

Cell lysis buffer

-

Primary antibodies against total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture CD74-expressing cells to sub-confluency.

-

Serum-starve the cells for several hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a pre-determined concentration of MIF-2.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2.

-

Wash and probe with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Preclinical (In Vivo) Protocols (Representative)

Note: As specific in vivo studies with this compound are not yet widely published, the following protocols are representative and should be optimized for the specific animal model and research question.

1. Murine Model of Peritonitis (Inflammation)

-

Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.

-

Animal Model: C57BL/6 mice.

-

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS, DMSO)

-

Zymosan A or Thioglycollate

-

Anesthesia

-

-

Procedure:

-

Acclimatize mice for at least one week.

-